molecular formula C13H19ClN2O4S B1334093 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680618-18-2

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1334093
CAS No.: 680618-18-2
M. Wt: 334.82 g/mol
InChI Key: NVBIVUJFWSTKGZ-UHFFFAOYSA-N
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Description

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClN2O4S It is a derivative of benzene sulfonyl chloride, featuring a butylureido group and an ethoxy group attached to the benzene ring

Scientific Research Applications

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-ethoxybenzene-1-sulfonyl chloride, which is then reacted with butylurea under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of sulfonic acid derivatives.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts.

    Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions of acids or bases.

    Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Substitution Reactions: Products include various sulfonamide, sulfonate, and sulfone derivatives.

    Hydrolysis: The primary product is the corresponding sulfonic acid.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying biological molecules and studying their functions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Benzene Sulfonyl Chloride: A simpler compound with similar reactivity but lacking the butylureido and ethoxy groups.

    Tosyl Chloride: Another sulfonyl chloride derivative commonly used in organic synthesis.

    Methanesulfonyl Chloride: A smaller sulfonyl chloride compound with different reactivity and applications.

Uniqueness

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The butylureido group adds steric bulk and potential hydrogen bonding interactions, while the ethoxy group can influence the compound’s solubility and reactivity.

Properties

IUPAC Name

5-(butylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S/c1-3-5-8-15-13(17)16-10-6-7-11(20-4-2)12(9-10)21(14,18)19/h6-7,9H,3-5,8H2,1-2H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBIVUJFWSTKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC(=C(C=C1)OCC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373850
Record name 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-18-2
Record name 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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